Cas no 1993376-99-0 (ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate)

ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 1993376-99-0
- ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
- EN300-28288079
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- Inchi: 1S/C11H13BrFNO2/c1-2-16-11(15)10(14)5-7-3-4-8(12)6-9(7)13/h3-4,6,10H,2,5,14H2,1H3/t10-/m1/s1
- InChI Key: RMZPYEMOZALNFJ-SNVBAGLBSA-N
- SMILES: BrC1C=CC(=C(C=1)F)C[C@H](C(=O)OCC)N
Computed Properties
- Exact Mass: 289.01137g/mol
- Monoisotopic Mass: 289.01137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.3Ų
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288079-0.1g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
Enamine | EN300-28288079-0.5g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
Enamine | EN300-28288079-1.0g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
Enamine | EN300-28288079-10g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 10g |
$6144.0 | 2023-09-08 | ||
Enamine | EN300-28288079-5.0g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 | |
Enamine | EN300-28288079-10.0g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 10.0g |
$6144.0 | 2025-03-19 | |
Enamine | EN300-28288079-0.25g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28288079-2.5g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
Enamine | EN300-28288079-5g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 5g |
$4143.0 | 2023-09-08 | ||
Enamine | EN300-28288079-0.05g |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
1993376-99-0 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 |
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate Related Literature
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Oliver D. John Food Funct., 2020,11, 6946-6960
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4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Comprehensive Overview of Ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1993376-99-0)
Ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1993376-99-0) is a chiral ester derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its 4-bromo-2-fluorophenyl moiety and ethyl ester group, is widely utilized in the synthesis of bioactive molecules. Its R-configuration at the alpha-carbon makes it a valuable building block for enantioselective reactions, particularly in drug discovery and development.
The growing interest in chiral intermediates like ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate stems from their role in creating optically active pharmaceuticals. Researchers are increasingly focusing on green chemistry and sustainable synthesis methods, which align with global trends toward environmentally friendly practices. This compound's unique structure allows for modifications that can enhance drug efficacy while minimizing side effects, a topic frequently searched in AI-driven drug design platforms.
From a synthetic perspective, CAS No. 1993376-99-0 is often employed in peptide coupling reactions and asymmetric catalysis. Its bromo and fluoro substituents provide reactive sites for further functionalization, making it a versatile intermediate. Recent publications highlight its use in developing kinase inhibitors and GPCR-targeted therapies, addressing current demands in precision medicine and personalized treatment strategies.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying the purity and enantiomeric excess of ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate. Quality control is paramount, as impurities can affect downstream applications. This aligns with frequent queries about QC standards and regulatory compliance in pharmaceutical manufacturing, particularly in forums discussing FDA guidelines and ICH protocols.
In summary, ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1993376-99-0) is a pivotal compound in modern organic and medicinal chemistry. Its applications span from drug discovery to material science, reflecting its adaptability to cutting-edge research. As the scientific community continues to explore AI-augmented synthesis and high-throughput screening, this compound's relevance is expected to grow, making it a subject of ongoing investigation and innovation.
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